1-Bromo-4-(isobutylsulfonyl)benzene
Overview
Description
1-Bromo-4-(isobutylsulfonyl)benzene is a useful research compound. Its molecular formula is C10H13BrO2S and its molecular weight is 277.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-(isobutylsulfonyl)benzene is the benzene ring . The benzene ring is a key component in many biological molecules and is often the site of electrophilic aromatic substitution reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . In this process, the bromine atom in the compound acts as an electrophile, forming a sigma-bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of this compound with the benzene ring can affect various biochemical pathways. The exact pathways affected would depend on the specific biological context and the other molecules present. It’s important to note that the electrophilic aromatic substitution reaction is a key step in many biochemical transformations .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes at the molecular and cellular levels, potentially affecting the function of biomolecules and cellular processes.
Properties
IUPAC Name |
1-bromo-4-(2-methylpropylsulfonyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKROCKAQCTYPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718416 | |
Record name | 1-Bromo-4-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856060-51-0 | |
Record name | 1-Bromo-4-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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